

natural variants of nisin and their properties

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An In-depth Technical Guide to the Natural Variants of Nisin and Their Properties

Introduction

Nisin is a member of the lantibiotic family of antimicrobial peptides, characterized by the presence of unusual amino acids such as dehydroalanine, dehydrobutyrine, and lanthionine rings.[1][2] Produced by certain strains of Lactococcus lactis, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its efficacy and safety have led to its widespread use as a food preservative.[1][3] Beyond its application in the food industry, nisin and its variants are gaining interest in the biomedical field for their potential to combat antibiotic-resistant pathogens.[2][4] This guide provides a detailed overview of the known natural variants of nisin, their distinct properties, the experimental protocols used for their characterization, and the underlying molecular mechanisms of their action and regulation.

Natural Variants of Nisin

Several natural variants of nisin have been identified, each with unique structural and functional characteristics. The most common are nisin A and nisin Z, which differ by a single amino acid substitution.[5] Other naturally occurring variants include nisin F, Q, H, J, U, P, and the recently discovered cesin.[5][6] These variants exhibit differences in their antimicrobial spectra and potency.

Properties of Natural Nisin Variants

The antimicrobial activity of nisin variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The stability of these variants



under different pH and temperature conditions is also a critical factor for their application.

Antimicrobial Activity

The following table summarizes the reported MIC values for different nisin variants against a selection of pathogenic bacteria.

Nisin Variant	Target Organism	MIC (μM)	Reference Strain(s)
Nisin A	Methicillin-susceptible S. aureus (MSSA)	0.78	
Nisin A	Methicillin-resistant S. aureus (MRSA)	6.25	
Nisin H	Methicillin-susceptible S. aureus (MSSA)	0.19	
Nisin H	Methicillin-resistant S. aureus (MRSA)	0.78	-
Nisin H F1I	Methicillin-susceptible S. aureus (MSSA)	0.19	-
Nisin H F1I	Methicillin-resistant S. aureus (MRSA)	0.78	

Data sourced from[4][7]

Physicochemical Stability

The stability of nisin is highly dependent on pH, with optimal stability observed under acidic conditions.[8][9] At neutral or alkaline pH, the stability of nisin decreases, which can impact its antimicrobial efficacy.[8][9]



Nisin Variant	Condition	Stability
Nisin A	pH 2, autoclaved at 121°C	Stable.[8]
Nisin A	pH 11, 63°C for 30 min	Complete inactivation.[8]
Nisin A, P, H	Stored at various pH for 24, 48, 72h	Generally more stable at lower pH values, with activity decreasing over time at higher pH.[10]

Experimental ProtocolsNisin Purification

- 1. Cation Exchange Chromatography:[11]
- Principle: This technique separates molecules based on their net surface charge. Nisin is a cationic peptide and binds to a negatively charged stationary phase.
- Methodology:
 - A commercial nisin preparation (e.g., containing ~2.5% w/w nisin) is dissolved and subjected to SP Sepharose cation exchange chromatography.
 - A stepwise elution is performed using increasing concentrations of NaCl (e.g., 200 mM, 400 mM, 600 mM, 800 mM, and 1 M).
 - Fractions are collected and analyzed by Tricine-SDS-PAGE to identify those containing purified nisin.
 - Protein bands are visualized using silver staining.
- 2. Immunoaffinity Chromatography:[12]
- Principle: This method utilizes the specific binding of an antibody to its antigen for purification.
- Methodology:



- Anti-nisin A monoclonal antibodies are coupled to an N-hydroxysuccinimide-activated
 Sepharose column.
- Culture supernatant from a nisin-producing strain (e.g., L. lactis BB24) is adjusted to pH
 7.4 and passed through the column.
- The column is washed to remove unbound proteins.
- Bound nisin is eluted from the column.
- The purity and activity of the eluted nisin are assessed.
- 3. Salting-Out:[13]
- Principle: This method relies on the principle that the solubility of proteins decreases at high salt concentrations.
- Methodology:
 - Nisin is produced in a suitable medium (e.g., whey permeate-based medium).
 - The cell-free culture supernatant is subjected to a salting-out procedure.
 - This process can yield a powder with a high concentration of nisin, effectively removing impurities like lactic acid, NaCl, and lactose.

Antimicrobial Susceptibility Testing

- 1. Broth Microdilution Method: [14][15]
- Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid medium.
- Methodology:
 - A two-fold serial dilution of nisin is prepared in a suitable buffer (e.g., 0.01 M citric acid, pH
 3.4).[14]



- Overnight bacterial cultures are diluted to a final concentration of approximately 1 x 105
 CFU/mL.[14]
- In a 96-well microplate, the bacterial suspension is added to the wells containing the serially diluted nisin.
- The microplate is incubated at 37°C for 24 hours.[14]
- The MIC is determined as the lowest concentration of nisin that completely inhibits visible bacterial growth.
- 2. Agar Well Diffusion Assay:[16]
- Principle: The antimicrobial agent diffuses from a well through the agar, and the extent of microbial growth inhibition is measured.
- Methodology:
 - An overnight culture of the indicator strain is inoculated into soft agar medium and poured into a Petri dish.
 - Wells are made in the agar, and a specific volume of the nisin-containing solution is added to each well.
 - The plates are incubated, and the diameter of the inhibition zone around each well is measured.
- 3. Etest:[15]
- Principle: The Etest uses a predefined gradient of the antimicrobial agent on a plastic strip to determine the MIC.
- Methodology:
 - An exponentially growing bacterial culture is diluted in soft agar and spread onto an agar plate.
 - An Etest strip is placed on the agar surface.



- The plate is incubated at 37°C for 24 to 48 hours.
- The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

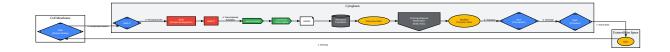
Stability Assays

- 1. pH and Temperature Stability:[9]
- Principle: This assay evaluates the residual activity of nisin after incubation under different pH and temperature conditions.
- Methodology:
 - Nisin solutions are prepared at different pH values.
 - The solutions are incubated at various temperatures (e.g., 20°C, 37°C, 75°C) for different time intervals.
 - At each time point, the residual nisin concentration is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
 - The biological activity of the remaining nisin is assessed using an agar diffusion assay against a sensitive indicator strain, such as Micrococcus flavus.

Signaling Pathways and Mechanism of Action Nisin Biosynthesis Autoregulation

The biosynthesis of nisin is a tightly regulated process involving a two-component signal transduction system, NisK and NisR.[17][18] Extracellular nisin acts as a signaling molecule, inducing its own synthesis in a positive feedback loop.[17][18]





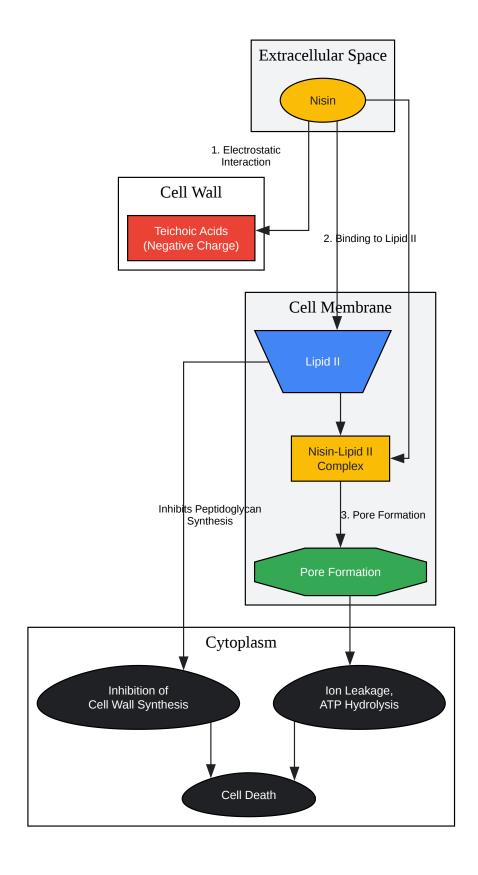
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Caption: Autoregulation of nisin biosynthesis via the NisK-NisR two-component system.

Dual Mechanism of Action

Nisin exerts its antimicrobial effect through a dual mechanism that targets the bacterial cell envelope.[19][20] It inhibits cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis, and it forms pores in the cell membrane, leading to cell death.[19][21]





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Caption: Dual mechanism of action of nisin targeting the bacterial cell envelope.



Conclusion

The natural variants of nisin represent a diverse group of antimicrobial peptides with significant potential for various applications. Their differing antimicrobial spectra and physicochemical properties underscore the importance of continued research into their structure-function relationships. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel antimicrobial peptides. A thorough understanding of the biosynthesis and mechanism of action of nisin variants is crucial for harnessing their full potential in the development of new therapeutics and food preservation strategies.

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